2-Bromo-6-methoxy-4-methylpyridine
Description
2-Bromo-6-methoxy-4-methylpyridine (CAS: 91990008) is a brominated pyridine derivative with the molecular formula C₇H₈BrNO. Its structure features:
- A bromo substituent at position 2.
- A methoxy group (-OCH₃) at position 4.
- A methyl group (-CH₃) at position 4.
Key structural identifiers include:
This compound is utilized in pharmaceutical and agrochemical synthesis as a building block for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, due to the bromine atom’s reactivity .
Properties
IUPAC Name |
2-bromo-6-methoxy-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZKZEISEZUUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256807-52-9 | |
| Record name | 2-Bromo-6-methoxy-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature Range | Reaction Time | Yield | Purity |
|---|---|---|---|---|---|
| Diazotization | HBr (40–48%), NaNO₂ (20–35% aqueous solution) | −20°C to 15°C | 1–3 hours | 90–92% | >99% |
| Bromination | Bromine (1.1–1.3 equiv) | −10°C to 0°C | 1.5 hours | 91–92% | >99% |
In this process, 6-amino-2-methylpyridine undergoes diazotization with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) to form a diazonium intermediate. Subsequent bromination with elemental bromine replaces the amino group with a bromine atom, yielding 6-bromo-2-methylpyridine. The reaction is conducted under rigorously controlled低温 conditions to minimize side reactions such as ring bromination or decomposition.
Oxidation to 6-Bromo-2-Pyridinecarboxylic Acid
The brominated intermediate, 6-bromo-2-methylpyridine, is oxidized to 6-bromo-2-pyridinecarboxylic acid using potassium permanganate (KMnO₄) in acidic media:
Oxidation Protocol
| Parameter | Value |
|---|---|
| Oxidizing agent | KMnO₄ (3.0 equiv) |
| Solvent | H₂SO₄ (1M aqueous solution) |
| Temperature | 80–90°C |
| Reaction time | 4–6 hours |
| Yield | 85–88% |
This step converts the methyl group at the 2-position into a carboxylic acid functionality. The reaction mixture is neutralized post-oxidation, and the product is isolated via filtration and recrystallization.
Esterification to 6-Bromo-2-Pyridyl Methyl Formate
The carboxylic acid derivative is esterified with methanol using p-toluenesulfonic acid (PTSA) as a catalyst:
Esterification Conditions
| Component | Quantity or Condition |
|---|---|
| Methanol | Anhydrous, 5–10 equiv |
| Catalyst | PTSA (0.1–0.16 equiv) |
| Temperature | Reflux (65–70°C) |
| Reaction time | 2–8 hours |
| Yield | 89–93% |
The esterification proceeds via nucleophilic acyl substitution, with PTSA facilitating protonation of the carbonyl oxygen. The product, 6-bromo-2-pyridyl methyl formate, is purified through solvent extraction and recrystallization using a hexane-ethyl acetate mixture.
| Reagent | Role |
|---|---|
| 2-Bromo-6-hydroxy-4-methylpyridine | Substrate |
| CH₃I | Methylating agent |
| K₂CO₃ | Base (scavenges HI byproduct) |
| Solvent | DMF or acetone |
| Temperature | 50–60°C |
Industrial-Scale Optimization
The patent emphasizes scalability through continuous flow synthesis, which enhances yield and reduces reaction times:
Industrial Process Parameters
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput | 10–50 kg/day | 100–500 kg/day |
| Purity | 98.5–99.3% | 99.5–99.8% |
| Energy consumption | High | Reduced by 40% |
Continuous flow systems achieve superior heat and mass transfer, minimizing side reactions such as over-bromination or ester hydrolysis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include pyridine N-oxides.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Organic Synthesis
2-Bromo-6-methoxy-4-methylpyridine serves as a building block for synthesizing more complex organic molecules. It is utilized in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Medicinal Chemistry
This compound has gained attention in drug development due to its potential therapeutic applications. It acts as an intermediate in synthesizing biologically active molecules, including inhibitors targeting p38α MAP kinase, which is involved in inflammatory responses and neurodegenerative diseases.
Materials Science
In materials science, this compound is used to develop materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance .
Case Study 1: Synthesis of Biarylsulfonamide CCR9 Inhibitors
Research has demonstrated that this compound can be used as a reagent for synthesizing biarylsulfonamide CCR9 inhibitors, which are being explored for their potential in treating inflammatory bowel diseases. The compound's ability to facilitate nucleophilic substitutions enhances its utility in this context .
Case Study 2: Enzyme Inhibition Studies
Studies on similar compounds have indicated that those with structural similarities to this compound exhibit enzyme inhibition properties. These compounds have been evaluated for their effectiveness against p38α MAP kinase, showcasing their potential as therapeutic agents in managing conditions like rheumatoid arthritis and multiple sclerosis.
Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules and heterocycles. |
| Medicinal Chemistry | Intermediate in drug synthesis; potential therapeutic agent targeting p38α MAP kinase. |
| Materials Science | Development of materials with specific electronic or optical properties. |
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-methylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, through binding or inhibition .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Reactivity and Electronic Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group at C6 in this compound is electron-donating, activating the pyridine ring toward electrophilic substitution. However, the bromine at C2 is electron-withdrawing, creating a polarized electronic environment ideal for metal-catalyzed cross-couplings .
- In contrast, 2-bromo-3-methylpyridine lacks a methoxy group, reducing its activation toward nucleophilic aromatic substitution .
Steric Effects: The methyl group at C4 in this compound introduces steric hindrance, which can slow reaction kinetics compared to its non-methylated analog, 2-bromo-6-methoxypyridine .
Positional Isomerism :
- 4-Bromo-2-methoxy-6-methylpyridine (CAS 1083169-00-9) demonstrates how substituent positioning alters reactivity. The bromine at C4 directs incoming reagents to different ring positions compared to the C2-bromo analog .
Research Tools and Structural Validation
- Crystallography : The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for determining crystal structures of bromopyridines, enabling precise analysis of bond lengths and angles .
Biological Activity
2-Bromo-6-methoxy-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a methoxy group, and a methyl substituent, which contribute to its unique chemical properties and reactivity. This article explores the biological activity of this compound, including its mechanism of action, applications in pharmacology, and relevant case studies.
The molecular formula of this compound is C7H8BrNO, with a molecular weight of 202.05 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Its methoxy group increases lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. This compound may act as a ligand for various receptors or enzymes, modulating their activity in biological systems .
Anticancer Activity
Recent studies have indicated that derivatives of methoxypyridine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against liver carcinoma (Hep-G2) and breast cancer (MCF7) cell lines. The MTT assay demonstrated that these compounds could inhibit cell proliferation effectively, suggesting potential therapeutic applications in oncology .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of methoxypyridine derivatives in models of neurodegenerative diseases. These compounds have been investigated for their ability to inhibit the production of amyloid-beta (Aβ42), a key factor in Alzheimer's disease pathology. One study reported an IC50 value of 60 nM for a related compound in attenuating Aβ42 production, indicating promising neuroprotective potential .
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes. For example, it may act as an inhibitor of serine/threonine kinases such as ALK2, which is implicated in several cancers. The selectivity and potency of these inhibitors can be influenced by the structural modifications on the pyridine ring .
Case Studies
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold in drug discovery. Its derivatives are being explored for their potential as therapeutic agents targeting cancer and neurodegenerative diseases. The compound serves as an intermediate in synthesizing more complex molecules that may exhibit enhanced biological activity.
Q & A
What are the standard synthetic routes for 2-Bromo-6-methoxy-4-methylpyridine, and how can reaction conditions be optimized to improve yield and purity?
Answer:
The synthesis typically involves halogenation or functional group substitution on a pre-functionalized pyridine core. For example, bromination of 6-methoxy-4-methylpyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C) can introduce the bromine atom regioselectively . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography to remove byproducts.
- Catalysis : Lewis acids like FeCl₃ can improve regioselectivity in electrophilic substitution .
- Purity control : Recrystallization from ethanol or hexane/ethyl acetate mixtures yields high-purity crystals (>98%), as validated by HPLC .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of para/meta bromine effects .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures. The bromine atom’s heavy atom effect aids in phasing .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer (Advanced):
- Electronic Effects : The electron-withdrawing bromine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the methoxy group’s electron-donating nature directs reactivity to specific positions. For Suzuki-Miyaura couplings, the bromine site reacts preferentially with aryl boronic acids under Pd catalysis .
- Steric Hindrance : The 4-methyl group may slow reactions at adjacent positions. Kinetic studies using time-resolved NMR can quantify steric effects .
- Catalyst Optimization : Bulky ligands (e.g., SPhos) improve yields in sterically hindered systems by reducing undesired side reactions .
What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in novel reactions?
Answer (Advanced):
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-2 position may show higher electrophilicity due to bromine’s inductive effect .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as solvation shells stabilizing transition states in SNAr reactions.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystal packing to predict solubility and stability .
How can researchers evaluate the biological activity of derivatives synthesized from this compound?
Answer (Advanced):
- Target Identification : Use the compound as a precursor for biaryl structures via cross-coupling. For example, Suzuki reactions generate libraries for screening against kinase targets .
- Enzyme Inhibition Assays : Derivatives with appended pharmacophores (e.g., sulfonamides) can be tested for IC₅₀ values using fluorescence-based assays .
- ADMET Profiling : Assess metabolic stability (e.g., microsomal half-life) and toxicity (e.g., Ames test) early to prioritize lead compounds .
What are the best practices for handling and storing this compound to ensure long-term stability?
Answer:
- Storage : Keep under inert atmosphere (N₂ or Ar) at 2–8°C to prevent bromine loss via hydrolysis. Use amber vials to avoid photodegradation .
- Handling : Work in a fume hood with nitrile gloves; brominated pyridines can be skin irritants.
- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) checks for decomposition. Aqueous solubility can be enhanced via co-solvents like DMSO for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
